![molecular formula C10H18N2O2S B2574520 Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate CAS No. 2353778-35-3](/img/structure/B2574520.png)

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

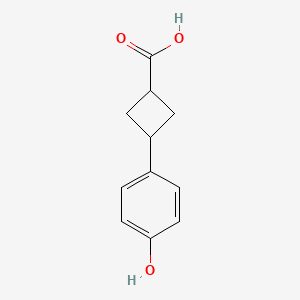

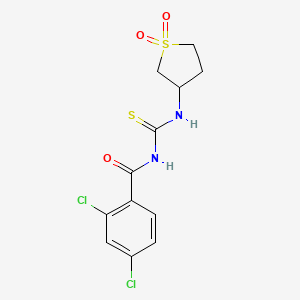

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate is a chemical compound with the CAS Number: 2353778-35-3. It has a molecular weight of 230.33 . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(4-5-10)7(11)15/h4-6H2,1-3H3,(H2,11,15)(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at 4°C . It has a molecular weight of 230.33 .Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues

Researchers have successfully synthesized spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid starting from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. The process involves a key cocyclization step, demonstrating the compound's utility in creating structurally complex molecules with potential agrochemical applications (Farina Brackmann et al., 2005).

Carbocyclic Analogue Synthesis

Another study highlighted the significance of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This showcases its importance in the synthesis of nucleotide analogues with potential therapeutic applications (M. Ober et al., 2004).

Intermediate in Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), illustrating its role in pharmaceutical synthesis and the development of new drugs (Bingbing Zhao et al., 2017).

Novel Transformations and Protective Groups

Further research includes the development of novel transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating the compound's utility in protecting group chemistry and its implications for peptide synthesis and other areas requiring selective functional group protection (M. Sakaitani & Y. Ohfune, 1990).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c1-9(2,3)14-8(13)12-6-10(4-5-10)7(11)15/h4-6H2,1-3H3,(H2,11,15)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLPFXJQDOKYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)

![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)

![4-{[(Pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B2574452.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)

![Methyl 4-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2574459.png)